2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at position 1 and a 2-fluorobenzamide moiety at position 4. Its structure combines sulfonamide and benzamide functionalities, which are common in bioactive compounds targeting nuclear receptors (e.g., RORγ) or enzymes. The propane-1-sulfonyl group enhances solubility and metabolic stability compared to aryl sulfonamides, while the 2-fluoro substitution on the benzamide may influence binding affinity and selectivity .
Properties
IUPAC Name |
2-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-5-6-14-13-15(9-10-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNRENNJPOGPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce a variety of substituted benzamides.
Scientific Research Applications
2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into three categories based on their modifications: sulfonyl-substituted tetrahydroquinolines, fluorinated benzamides, and ROR-targeting inverse agonists. Key comparisons are detailed below:
Sulfonyl-Substituted Tetrahydroquinolines
Compounds with sulfonyl groups on the tetrahydroquinoline scaffold exhibit varied biological activities depending on substituent positioning and electronic properties.
Key Observations :
- Fluorine substitutions at the 2-position (main compound) vs. 2,4-difluoro or 2-chloro-6-fluoro () suggest trade-offs between steric bulk and electronic effects. Chlorine’s larger size may hinder binding, explaining the higher IC50 in the 2-chloro analog .
Fluorinated Benzamides
Fluorinated benzamides are prevalent in kinase inhibitors and nuclear receptor modulators.
Key Observations :
- The 2-fluoro substitution in the main compound aligns with high-potency RORγ modulators (e.g., the pyrido-oxazine derivative in with EC50 = 6 nM). Fluorine’s electronegativity may stabilize receptor-ligand interactions .
- Fluorine position matters: 5-fluoro in the patent compound () targets a different scaffold (quinoline-triazolo-pyridine), likely for kinase inhibition, highlighting the role of core structure in target specificity .
ROR-Targeting Inverse Agonists
RORγ/α inverse agonists often share tetrahydroquinoline or benzamide motifs.
Key Observations :
- The main compound’s propane-1-sulfonyl group differs from SR1078/SR1555’s aryl sulfonamides. Propane sulfonyl’s aliphatic chain may reduce off-target interactions compared to aromatic groups, enhancing selectivity .
- SR1555’s RORγ selectivity (IC50 = 1.5 µM) suggests that substituent optimization (e.g., fluorination) in the main compound could further improve potency .
Biological Activity
The compound 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide , a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a fluorine atom and a sulfonyl group attached to a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. The chemical formula is , indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions.
The biological activity of 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is primarily attributed to its interaction with specific biological targets:
- Ion Channels : The compound has been identified as a potential antagonist for the TRPM8 ion channel, which plays a crucial role in pain perception and sensory disorders. This suggests its use in managing conditions such as chronic pain and neuropathic pain syndromes.
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on various enzymes involved in cellular signaling pathways. For instance, related sulfonamide derivatives have shown activity against xanthine oxidase and other kinases .
Biological Activity Data
Table 1 summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-fluoro-N-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | C18H21FN2O4S2 | TRPM8 antagonist |
| 3-chloro-4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide | C18H20ClFN2O4S2 | Antimicrobial properties |
| 4-fluoro-N-(1-(propane-sulfonyl)-isoquinolin) | C17H19FN2O3S | Antinociceptive effects |
Study 1: TRPM8 Antagonism
A study investigated the efficacy of 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide as a TRPM8 antagonist. The results indicated significant inhibition of TRPM8-mediated calcium influx in vitro. This suggests potential applications in treating conditions related to cold sensation and chronic pain.
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of related sulfonamide compounds. It was found that modifications in the sulfonamide group enhanced antibacterial efficacy against various pathogens. This highlights the potential for developing new antibiotics based on this compound's structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
